
7-Ketocampesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ketocampesterol is an oxidized derivative of campesterol, a phytosterol commonly found in various plant-based foods. Phytosterols are structurally similar to cholesterol and are known for their cholesterol-lowering properties. This compound is formed through the oxidation of campesterol and has been studied for its potential health effects and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Ketocampesterol can be synthesized through the oxidation of campesterol. Common oxidizing agents used in this process include potassium permanganate, chromium trioxide, and other strong oxidizers. The reaction typically involves dissolving campesterol in an appropriate solvent, such as dichloromethane or ethanol, and then adding the oxidizing agent under controlled conditions to achieve the desired oxidation state.
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced oxidation techniques. The purity of the final product is ensured through various purification steps, including crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ketocampesterol primarily undergoes oxidation reactions due to the presence of the ketone functional group. It can also participate in reduction reactions, where the ketone group is reduced to a hydroxyl group. Additionally, it can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Further oxidized derivatives, such as 7-keto derivatives of other sterols.
Reduction: 7-Hydroxycampesterol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound to study oxidation and reduction reactions of sterols.
- Investigated for its role in the formation of phytosterol oxidation products in food processing.
Biology:
- Studied for its effects on cellular processes, including cell proliferation and apoptosis.
- Used in research on cholesterol metabolism and transport.
Medicine:
- Potential therapeutic applications in lowering cholesterol levels.
- Investigated for its anti-inflammatory and anti-carcinogenic properties.
Industry:
- Used in the development of functional foods and dietary supplements.
- Studied for its role in improving the oxidative stability of food products.
Mécanisme D'action
The mechanism of action of 7-Ketocampesterol involves its interaction with cellular pathways related to cholesterol metabolism. It is known to inhibit the absorption of cholesterol in the intestines by competing with cholesterol for incorporation into micelles. This leads to a reduction in overall cholesterol levels in the body. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.
Comparaison Avec Des Composés Similaires
7-Ketositosterol: Another oxidized phytosterol with similar properties and applications.
7-Ketostigmasterol: Known for its anti-inflammatory and cholesterol-lowering effects.
7-Ketobrassicasterol: Studied for its role in cholesterol metabolism and potential therapeutic applications.
Uniqueness: 7-Ketocampesterol is unique in its specific structural features and its ability to inhibit cholesterol absorption more effectively than some other oxidized phytosterols
Propriétés
Formule moléculaire |
C28H46O2 |
|---|---|
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3/t18-,19-,21+,22-,23+,24+,26+,27+,28-/m1/s1 |
Clé InChI |
LTLKHSBYMNKWPF-KANLMKGOSA-N |
SMILES isomérique |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
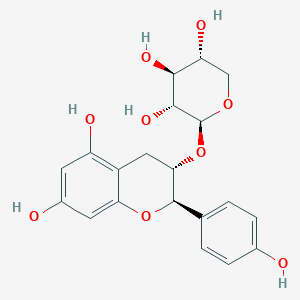
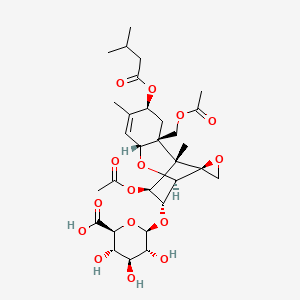

![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)



![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
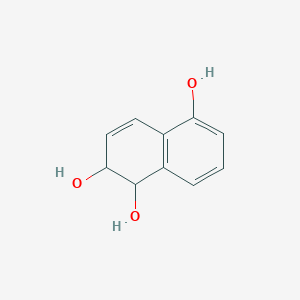
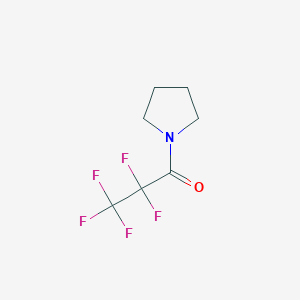
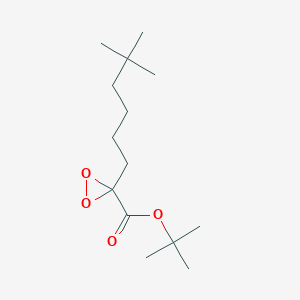
![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)

